molecular formula C5H7NO6S B11966463 6-Hydroxypyridin-2(1H)-one sulphate CAS No. 56047-04-2

6-Hydroxypyridin-2(1H)-one sulphate

Cat. No.: B11966463
CAS No.: 56047-04-2
M. Wt: 209.18 g/mol
InChI Key: JAGQQVFIGXVVPO-UHFFFAOYSA-N
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Description

6-Hydroxypyridin-2(1H)-one sulphate is a chemical compound that belongs to the class of hydroxypyridines It is characterized by the presence of a hydroxyl group at the 6th position of the pyridine ring and a sulphate group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Hydroxypyridin-2(1H)-one sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, piperidines, and pyridine ketones or aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Hydroxypyridin-2(1H)-one sulphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxypyridin-2(1H)-one sulphate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxypyridine: Similar in structure but lacks the sulphate group.

    6-Hydroxypyridine: Similar but without the sulphate group.

    2-Pyridone: A related compound with a keto group instead of a hydroxyl group.

Uniqueness

6-Hydroxypyridin-2(1H)-one sulphate is unique due to the presence of both the hydroxyl and sulphate groups, which confer distinct chemical and biological properties

Properties

CAS No.

56047-04-2

Molecular Formula

C5H7NO6S

Molecular Weight

209.18 g/mol

IUPAC Name

6-hydroxy-1H-pyridin-2-one;sulfuric acid

InChI

InChI=1S/C5H5NO2.H2O4S/c7-4-2-1-3-5(8)6-4;1-5(2,3)4/h1-3H,(H2,6,7,8);(H2,1,2,3,4)

InChI Key

JAGQQVFIGXVVPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)O.OS(=O)(=O)O

Related CAS

626-06-2 (Parent)

Origin of Product

United States

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